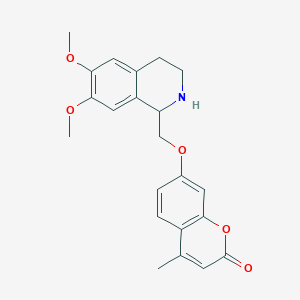

7-((6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)-4-methyl-2H-chromen-2-one

Descripción

7-((6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)-4-methyl-2H-chromen-2-one (IUPAC name: 7-({2-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl}methoxy)-4-methyl-2H-chromen-2-one) is a synthetic small molecule with the molecular formula C₃₃H₃₃NO₈ . Its structure comprises a chromen-2-one core linked via a methoxy bridge to a tetrahydroisoquinoline moiety substituted with two methoxy groups. The compound also features a conjugated propenoyl group at the tetrahydroisoquinoline’s C2 position, which may enhance electronic interactions in biological systems. This molecule is utilized as a screening compound in drug discovery, particularly for studying receptor-binding profiles and structure-activity relationships (SAR) .

Propiedades

IUPAC Name |

7-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy]-4-methylchromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO5/c1-13-8-22(24)28-19-10-15(4-5-16(13)19)27-12-18-17-11-21(26-3)20(25-2)9-14(17)6-7-23-18/h4-5,8-11,18,23H,6-7,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIYSCXNZGINAAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OCC3C4=CC(=C(C=C4CCN3)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 7-((6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)-4-methyl-2H-chromen-2-one is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a chromenone backbone with a tetrahydroisoquinoline moiety. The structural formula can be represented as follows:

This structure suggests potential interactions with various biological targets due to the presence of multiple functional groups.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of methoxy groups is often associated with enhanced radical scavenging activity. A study demonstrated that derivatives of tetrahydroisoquinoline can effectively reduce oxidative stress in cellular models .

Neuroprotective Effects

The neuroprotective potential of tetrahydroisoquinoline derivatives has been extensively studied. For instance, compounds similar to 7-((6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)-4-methyl-2H-chromen-2-one have shown promise in protecting neuronal cells from apoptosis induced by neurotoxic agents . This effect is attributed to the modulation of neurotransmitter systems and inhibition of neuroinflammatory pathways.

Anti-inflammatory Properties

The compound has been linked to anti-inflammatory effects through the inhibition of pro-inflammatory cytokines. Studies have shown that tetrahydroisoquinoline derivatives can downregulate the expression of TNF-alpha and IL-6 in macrophage models, suggesting a potential therapeutic role in inflammatory diseases .

The biological activity of 7-((6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)-4-methyl-2H-chromen-2-one may involve several mechanisms:

- Inhibition of Oxidative Stress : By scavenging free radicals and enhancing endogenous antioxidant defenses.

- Modulation of Neurotransmitter Release : Affecting dopamine and serotonin pathways which are crucial in mood regulation and neuroprotection.

- Cytokine Modulation : Reducing the levels of inflammatory mediators in various cellular contexts.

Case Studies and Research Findings

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds similar to 7-((6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)-4-methyl-2H-chromen-2-one . For instance, derivatives of tetrahydroisoquinoline have shown significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study investigated the anticancer activity of synthesized tetrahydroisoquinoline derivatives against human cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). The results indicated that certain derivatives exhibited IC50 values between 1.9 and 7.52 μg/mL, showcasing their potential as effective anticancer agents .

| Compound | Cell Line | IC50 (μg/mL) |

|---|---|---|

| 7 | HCT-116 | 1.9 |

| 8 | HCT-116 | 3.5 |

| 9 | MCF-7 | 5.0 |

| 12h | MCF-7 | 6.0 |

| 12i | MCF-7 | 7.52 |

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. Research indicates that derivatives of tetrahydroisoquinoline possess significant antibacterial and antifungal activities.

Case Study: Antimicrobial Screening

In a study focusing on newly synthesized compounds based on tetrahydroisoquinoline frameworks, several derivatives were screened for antimicrobial activity against pathogens like Mycobacterium smegmatis and Pseudomonas aeruginosa. The results demonstrated that some compounds achieved minimum inhibitory concentration (MIC) values as low as 6.25 µg/mL against M. smegmatis, suggesting their potential as antimicrobial agents .

| Compound | Pathogen | MIC (µg/mL) |

|---|---|---|

| 6d | Mycobacterium smegmatis | 6.25 |

| 6e | Pseudomonas aeruginosa | 12.5 |

| 9c | Candida albicans | 25 |

Neuroprotective Effects

Compounds related to 7-((6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)-4-methyl-2H-chromen-2-one have been explored for neuroprotective effects due to their ability to modulate neurotransmitter systems.

Case Study: Neuroprotection in Experimental Models

Research has shown that certain tetrahydroisoquinoline derivatives exhibit protective effects against neurodegenerative conditions by inhibiting oxidative stress and apoptosis in neuronal cells . These findings suggest potential applications in treating diseases such as Alzheimer's and Parkinson's.

Comparación Con Compuestos Similares

Structural and Functional Features

The target compound’s structural analogs vary in substituents on the tetrahydroisoquinoline and chromenone moieties, leading to differences in physicochemical properties, synthetic yields, and biological activities. Below is a comparative analysis:

Key Observations

In contrast, acetamide-linked analogs (e.g., compound 30) show higher selectivity for orexin-1 receptors due to their flexible side chains . Chlorophenyl substituents (compound 8, ) may improve binding affinity through halogen bonding, whereas methoxy groups (e.g., compound I in ) contribute to π-π stacking and solubility.

Synthetic Efficiency: Compound 33 (N-Benzyl-2-(1-{[3-(benzylamino)-4-methoxyphenyl]methyl}-6,7-dimethoxy-THIQ-2-yl)acetamide) achieves an 82% yield using benzyl bromide, highlighting the role of reactive aryl halides in efficient alkylation .

Physicochemical Properties: Chromenone core modifications: The 4-methyl group in the target compound increases lipophilicity compared to unsubstituted chromenones. Conversely, dimethyl groups (compound in ) enhance metabolic stability. Tetrahydroisoquinoline esters (e.g., (S)-ethyl ester in ) exhibit higher lipophilicity than amide-linked analogs, impacting bioavailability.

Therapeutic Potential: Benzylisoquinoline alkaloids (e.g., 4-[(6,7-dimethoxy-THIQ-1-yl)methyl]phenol, ) lack the chromenone moiety but share the tetrahydroisoquinoline scaffold, demonstrating antibacterial activity.

Notes

Analytical Methods : Structural characterization of these compounds relies on 1H/13C NMR, mass spectrometry , and X-ray crystallography (e.g., ORTEP for Windows ). For instance, compound I’s crystal structure was resolved using SHELX-refined data .

Synthetic Challenges : Lower yields in some analogs (e.g., 15% for compound 31 ) highlight steric or electronic hindrances during alkylation.

Safety and Handling: Tetrahydroisoquinoline derivatives may require precautions (e.g., PPE, ventilation) due to irritant properties, as noted in safety data sheets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.